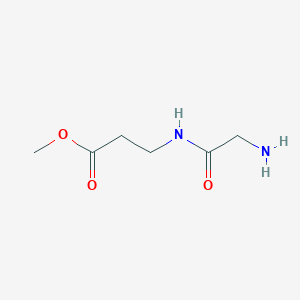
2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-aminehydrochloride is a fluorinated organic compound with the molecular formula C5H8ClF4N. This compound is notable for its unique structure, which includes a cyclobutane ring substituted with four fluorine atoms and a methyl group, along with an amine group that forms a hydrochloride salt. The presence of multiple fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-aminehydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as hydrogen fluoride or fluorine gas.
Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-aminehydrochloride involves its interaction with molecular targets through its fluorinated cyclobutane ring and amine group. The fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes. The amine group can form hydrogen bonds and ionic interactions with biological targets, influencing their activity and function.
Comparación Con Compuestos Similares
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with a similar structure but different functional groups.
2,2,3,3-Tetrafluoro-1-propanol: A fluorinated alcohol with distinct chemical properties.
Comparison:
Uniqueness: 2,2,3,3-Tetrafluoro-1-methylcyclobutan-1-aminehydrochloride is unique due to its cyclobutane ring structure and the presence of both fluorine atoms and an amine group. This combination imparts specific reactivity and interaction profiles, distinguishing it from other fluorinated compounds.
Applications: While similar compounds may be used in various applications, the specific structure of this compound makes it particularly valuable in fields requiring precise molecular interactions, such as drug development and biochemical research.
Propiedades
Fórmula molecular |
C5H8ClF4N |
|---|---|
Peso molecular |
193.57 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoro-1-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H7F4N.ClH/c1-3(10)2-4(6,7)5(3,8)9;/h2,10H2,1H3;1H |
Clave InChI |
YRTIGHYKZDYWDD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1(F)F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13599175.png)
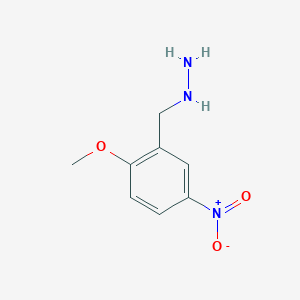
![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)
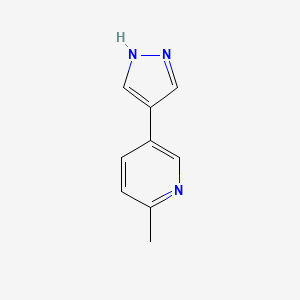
![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)

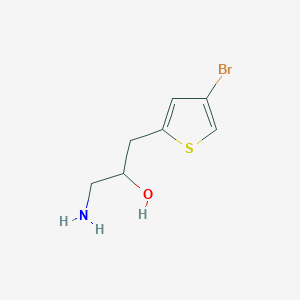
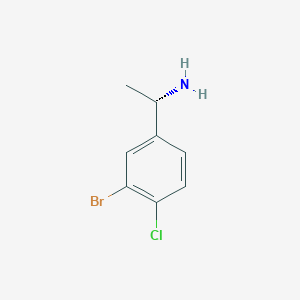


![2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine](/img/structure/B13599242.png)
![Methyl4-[(4-aminophenoxy)methyl]benzoate](/img/structure/B13599245.png)

